molecular formula C20H13ClN2O3S2 B2698741 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 864937-45-1

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2698741
CAS RN: 864937-45-1
M. Wt: 428.91
InChI Key: PDMZUJRUYZHNBA-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzodioxin ring, a thiazole ring, and a benzothiophene ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex, multi-ring structure due to the presence of benzodioxin, thiazole, and benzothiophene rings .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Antimicrobial Activity

Indole derivatives, including this compound, have shown antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs.

Antiviral Activity

The compound has potential antiviral properties . This opens up possibilities for its use in the development of antiviral medications.

Antihypertensive Activity

1,2,4-benzothiadiazine-1,1-dioxide ring, a part of this compound, has been reported to have antihypertensive activity . This suggests potential applications in the treatment of high blood pressure.

Antidiabetic Activity

The compound also shows potential for antidiabetic activity . This could lead to its use in the development of new treatments for diabetes.

Anticancer Activity

The compound has shown potential for anticancer activity . This suggests it could be used in the development of new cancer treatments.

KATP Channel Activators

The compound has been tested as an ATP-sensitive potassium channel activator . This suggests potential applications in the treatment of diseases related to these channels.

AMPA Receptor Modulators

The compound has been reported to have activity as an AMPA receptor modulator . This suggests potential applications in the treatment of neurological disorders related to these receptors.

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it could be particularly interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S2/c21-17-12-3-1-2-4-16(12)28-18(17)19(24)23-20-22-13(10-27-20)11-5-6-14-15(9-11)26-8-7-25-14/h1-6,9-10H,7-8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMZUJRUYZHNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

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